Cas no 2171481-46-0 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-2-phenylacetic acid)

2-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-2-phenylacetic acid is a fluorinated amino acid derivative designed for peptide synthesis, particularly in solid-phase applications. Its key advantages include the presence of difluoromethyl groups, which enhance metabolic stability and influence conformational properties in peptide backbones. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group ensures compatibility with standard Fmoc-based SPPS protocols, enabling efficient deprotection under mild basic conditions. The phenylacetic acid moiety further facilitates conjugation or derivatization. This compound is particularly valuable in medicinal chemistry for developing peptidomimetics with improved bioavailability and resistance to enzymatic degradation. Its structural features make it suitable for probing steric and electronic effects in peptide design.
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-2-phenylacetic acid structure
2171481-46-0 structure
商品名:2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-2-phenylacetic acid
CAS番号:2171481-46-0
MF:C26H22F2N2O5
メガワット:480.460093975067
CID:5861939
PubChem ID:165513867

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-2-phenylacetic acid 化学的及び物理的性質

名前と識別子

    • 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-2-phenylacetic acid
    • EN300-1498883
    • 2171481-46-0
    • 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]-2-phenylacetic acid
    • インチ: 1S/C26H22F2N2O5/c27-26(28,24(33)30-22(23(31)32)16-8-2-1-3-9-16)15-29-25(34)35-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,29,34)(H,30,33)(H,31,32)
    • InChIKey: QBYNQWJXWIOGEY-UHFFFAOYSA-N
    • ほほえんだ: FC(C(NC(C(=O)O)C1C=CC=CC=1)=O)(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)F

計算された属性

  • せいみつぶんしりょう: 480.14967813g/mol
  • どういたいしつりょう: 480.14967813g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 751
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.3

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-2-phenylacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1498883-100mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]-2-phenylacetic acid
2171481-46-0
100mg
$2963.0 2023-09-27
Enamine
EN300-1498883-2500mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]-2-phenylacetic acid
2171481-46-0
2500mg
$6602.0 2023-09-27
Enamine
EN300-1498883-1.0g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]-2-phenylacetic acid
2171481-46-0
1g
$0.0 2023-06-05
Enamine
EN300-1498883-50mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]-2-phenylacetic acid
2171481-46-0
50mg
$2829.0 2023-09-27
Enamine
EN300-1498883-5000mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]-2-phenylacetic acid
2171481-46-0
5000mg
$9769.0 2023-09-27
Enamine
EN300-1498883-1000mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]-2-phenylacetic acid
2171481-46-0
1000mg
$3368.0 2023-09-27
Enamine
EN300-1498883-250mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]-2-phenylacetic acid
2171481-46-0
250mg
$3099.0 2023-09-27
Enamine
EN300-1498883-500mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]-2-phenylacetic acid
2171481-46-0
500mg
$3233.0 2023-09-27
Enamine
EN300-1498883-10000mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]-2-phenylacetic acid
2171481-46-0
10000mg
$14487.0 2023-09-27

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-2-phenylacetic acid 関連文献

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-2-phenylacetic acidに関する追加情報

Compound CAS No 2171481-46-0: 2-(3-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}-2,2-difluoropropanamido)-N-(phenyl)acetic Acid

The compound with CAS number 2171481-46-0, known as 2-(3-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}-2,2-difluoropropanamido)-N-(phenyl)acetic acid, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and functional groups, which make it a valuable component in advanced chemical synthesis and applications.

The molecular structure of this compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is a well-known protecting group in peptide synthesis. The Fmoc group plays a crucial role in controlling the reactivity of the molecule during synthetic processes. Additionally, the compound features a difluoro substituent on the propanamide chain, introducing electronic effects that can influence its chemical behavior and reactivity. The phenyl group attached to the acetic acid moiety further enhances the molecule's versatility, making it suitable for a wide range of applications.

Recent studies have highlighted the potential of this compound in drug discovery and development. Its unique combination of functional groups makes it an ideal candidate for exploring new therapeutic agents. For instance, researchers have investigated its ability to act as a precursor in the synthesis of bioactive molecules, particularly those with potential anti-cancer properties. The Fmoc group's stability under certain reaction conditions allows for precise control during the synthesis of complex molecules, ensuring high yields and purity.

In addition to its role in pharmaceuticals, this compound has also found applications in materials science. Its fluorinated propanamide chain contributes to enhanced thermal stability and mechanical properties, making it a promising candidate for use in advanced polymers and coatings. Recent advancements in polymer chemistry have demonstrated how such compounds can be integrated into high-performance materials, offering improved durability and resistance to environmental factors.

The synthesis of this compound involves a multi-step process that requires meticulous control over reaction conditions. Key steps include the formation of the Fmoc group through nucleophilic acyl substitution and subsequent coupling reactions to introduce the phenyl substituent. Researchers have optimized these steps to achieve high yields and maintain the integrity of sensitive functional groups.

Moreover, computational studies have provided valuable insights into the electronic properties and reactivity of this compound. Advanced molecular modeling techniques have been employed to predict its interaction with biological targets, paving the way for its application in drug design. These studies underscore its potential as a versatile building block in medicinal chemistry.

In conclusion, the compound with CAS number 2171481-46-0 represents a significant advancement in modern organic chemistry. Its unique structure and functional groups make it an invaluable tool in drug discovery, materials science, and synthetic chemistry. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in advancing scientific innovation across multiple disciplines.

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